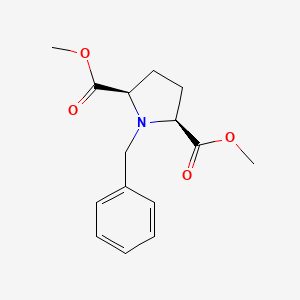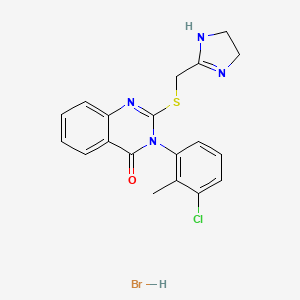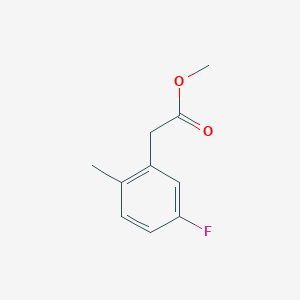
cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is an organic compound with the molecular formula C15H19NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups at the 2 and 5 positions, as well as a benzyl group at the 1 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the esterification of the corresponding pyrrolidine dicarboxylic acid. One common method involves the reaction of cis-1-benzyl-2,5-pyrrolidinedicarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the dimethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the nucleophile used but can include substituted esters or benzyl derivatives.
Scientific Research Applications
cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with molecular targets. The benzyl group may also play a role in enhancing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate can be compared with other similar compounds, such as:
cis-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: This compound has ethyl ester groups instead of methyl ester groups, which can affect its reactivity and solubility.
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid: This compound lacks the ester groups and is more acidic, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific ester groups and benzyl substitution, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
dimethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ |
InChI Key |
VOUOTBJQQLQSCY-BETUJISGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile](/img/structure/B12817456.png)
![(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)


![5-((2-Oxo-6'-(piperazin-1-yl)-1,2-dihydro-[3,3'-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate](/img/structure/B12817472.png)
![5-iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12817478.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine](/img/structure/B12817483.png)



![ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B12817507.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid](/img/structure/B12817515.png)


